3,4-Dimethylpyridine-2-carbonitrile
Overview
Description
3,4-Dimethylpyridine-2-carbonitrile is an organic compound belonging to the pyridine family. It is an important intermediate in organic synthesis and has been extensively used in various fields of research and industry. The compound is characterized by its pyridine ring substituted with two methyl groups at the 3 and 4 positions and a cyano group at the 2 position.
Mechanism of Action
Target of Action
Similar compounds such as 2,3-dicyanopyridines have been studied for their interactions with n-nucleophiles
Mode of Action
It’s known that the key step in the synthesis of similar compounds involves the nucleophilic substitution of a hydrogen atom by a cyano group . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Similar compounds such as 2,3-dicyanopyridines are known to be precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of DMPC are not well-studied. It is known that DMPC is a precursor of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage .
Molecular Mechanism
The molecular mechanism of DMPC is not well-understood. It is known that the key step in the synthesis of DMPC is the nucleophilic substitution of a hydrogen atom by a cyano group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyridine-2-carbonitrile typically involves the reaction of 3,4-dimethylpyridine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyridine ring .
Industrial Production Methods: In industrial settings, the compound can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,4-Dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3,5-Dimethylpyridine-2-carbonitrile
- 4,6-Dimethylpyridine-2,3-dicarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Comparison: 3,4-Dimethylpyridine-2-carbonitrile is unique due to the specific positioning of its methyl and cyano groups, which influence its reactivity and applications. Compared to 3,5-Dimethylpyridine-2-carbonitrile, it has different steric and electronic properties, affecting its behavior in chemical reactions. The presence of the cyano group at the 2 position makes it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
3,4-dimethylpyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUUWMXUITYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629540 | |
Record name | 3,4-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57261-60-6 | |
Record name | 3,4-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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